PROPRANOLOL, dl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propranolol, dl, is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is employed in the management of anxiety, migraine prophylaxis, and essential tremors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propranolol is synthesized through the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction can be catalyzed by [Zn(ClO4)2·6H2O] at room temperature, yielding the product in 75% . Another method involves the use of tetrabutylammonium bromide in a solution of sodium methoxide in methanol, achieving an 89% yield .
Industrial Production Methods
Industrial production of propranolol typically involves continuous flow synthesis to enhance yield and purity. This method minimizes the formation of by-products and allows for the production of several grams per hour .
Chemical Reactions Analysis
Types of Reactions
Propranolol undergoes various chemical reactions, including:
Oxidation: Propranolol can be oxidized to form 4’-hydroxypropranolol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Propranolol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Strong nucleophiles such as sodium methoxide are used in substitution reactions.
Major Products Formed
Oxidation: 4’-hydroxypropranolol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propranolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-blockers and their interactions with receptors.
Biology: Investigated for its effects on heart rate variability and autonomic nervous system modulation.
Industry: Employed in the formulation of sustained-release tablets and microparticles for controlled drug delivery
Mechanism of Action
Propranolol exerts its effects by competitively blocking beta-adrenergic receptors, specifically β1 and β2 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, myocardial contractility, and blood pressure . Additionally, propranolol crosses the blood-brain barrier, affecting central nervous system functions and providing anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Atenolol: A selective beta1-adrenergic receptor antagonist.
Metoprolol: Another selective beta1-adrenergic receptor antagonist.
Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.
Uniqueness
Propranolol’s non-selective nature allows it to block both β1 and β2 receptors, making it effective for a broader range of conditions compared to selective beta-blockers like atenolol and metoprolol. Its ability to cross the blood-brain barrier also distinguishes it from other beta-blockers, providing additional therapeutic benefits in the treatment of anxiety and migraine .
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(2-methylpropylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)10-18-11-15(19)12-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |
InChI Key |
BBNJVDLLHMJGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(COC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.